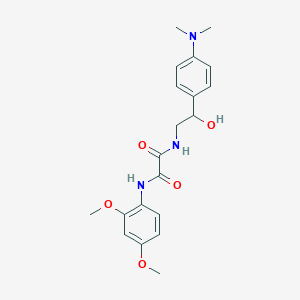

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5/c1-23(2)14-7-5-13(6-8-14)17(24)12-21-19(25)20(26)22-16-10-9-15(27-3)11-18(16)28-4/h5-11,17,24H,12H2,1-4H3,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVPYYVKVBMORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. Its complex structure includes functional groups that suggest promising interactions with biological targets, making it a subject of interest in pharmacological research.

- Molecular Formula : C20H25N3O5

- Molecular Weight : 387.436 g/mol

- IUPAC Name : N'-(2,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . HDACs are crucial in the regulation of gene expression and are implicated in various diseases, including cancer. By inhibiting these enzymes, the compound may promote the acetylation of histones, leading to altered gene expression profiles that can suppress tumor growth and induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this oxalamide derivative. In vitro experiments demonstrated that it effectively inhibits the proliferation of various cancer cell lines, particularly those associated with breast and colon cancers. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry and caspase activity assays.

Case Studies

- Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (up to 70% reduction at 50 µM concentration) after 48 hours of exposure.

- Colon Cancer Models : In vivo studies using xenograft models demonstrated that administration of this compound led to reduced tumor volume and weight compared to control groups, indicating its potential as a therapeutic agent against colorectal cancer.

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be understood through its structure-activity relationship (SAR). The presence of the dimethoxyphenyl and dimethylamino groups enhances its lipophilicity, facilitating better cellular uptake and interaction with target proteins.

| Functional Group | Role in Activity |

|---|---|

| Dimethoxyphenyl | Enhances lipophilicity and receptor binding |

| Dimethylamino | Increases solubility and bioavailability |

| Hydroxyethyl | Contributes to hydrogen bonding with targets |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics. Its half-life and metabolic stability are currently under investigation to determine optimal dosing regimens for therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests that it may interact with various biological targets, making it a candidate for drug development. Research indicates that similar compounds can modulate enzymatic activity and influence cellular signaling pathways.

Potential Therapeutic Uses

- Anticancer Activity : Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. The dimethylamino group is known to enhance lipophilicity, potentially improving cellular uptake and bioavailability.

- Enzyme Inhibition : The oxalamide functionality can serve as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways, such as tyrosinase inhibitors which are relevant in melanoma treatment .

Protein-Ligand Interactions

Studies on compounds with analogous structures highlight their ability to influence protein-ligand interactions, which is crucial in drug design:

- Binding Affinity Studies : Investigations using computational modeling can elucidate binding sites and affinities of N1-(2,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide towards target proteins.

- Cell Culture Assays : In vitro assays can assess the cytotoxicity and biological activity of the compound against various cancer cell lines.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A general synthetic pathway might include:

- Formation of the oxalamide linkage through condensation reactions.

- Introduction of the methoxy and dimethylamino substituents via electrophilic aromatic substitution.

Characterization Techniques

Characterization of synthesized compounds is essential for confirming structure and purity:

- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.

- Mass Spectrometry (MS) : Provides information on molecular weight and structural integrity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives differ primarily in aromatic substituents and side-chain modifications. Key examples include:

Key Structural Insights :

- Hydroxyethyl vs.

- Dimethylamino vs.

Umami Agonist Activity

S336 (a benzyl-pyridinylethyl oxalamide) is a potent umami taste modulator, activating the hTAS1R1/hTAS1R3 receptor . The target compound’s dimethylamino and hydroxyethyl groups may alter receptor binding kinetics, though this requires experimental validation.

Toxicological Data

- NOEL Values: Structurally related oxalamides (e.g., S336) exhibit high NOELs (100 mg/kg/day in rats), suggesting low toxicity. Similar safety margins are expected for the target compound due to shared metabolic pathways (hydrolysis, oxidation) .

- Metabolism: Oxalamides undergo hydrolysis of the oxalamide bond, followed by oxidation of aromatic/alkyl chains. The dimethylamino group in the target compound may slow oxidative metabolism compared to methoxy or pyridinyl groups .

Preparation Methods

Oxalyl Chloride-Mediated Coupling

This method involves reacting oxalyl chloride with primary amines to form bis-acyl chloride intermediates, which subsequently react with secondary amines.

Procedure :

- Step 1 : 2,4-Dimethoxybenzylamine (1.0 equiv) is treated with oxalyl chloride (1.1 equiv) in dichloromethane at 0°C, yielding N-(2,4-dimethoxybenzyl)oxalyl chloride.

- Step 2 : The intermediate reacts with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine (1.0 equiv) in the presence of triethylamine (2.0 equiv) as a base. The reaction proceeds at room temperature for 12–24 hours.

Key Data :

Diethyl Oxalate-Based Condensation

Diethyl oxalate serves as a milder alternative, enabling stepwise amidation without aggressive reagents.

Procedure :

- Step 1 : Diethyl oxalate (1.0 equiv) reacts with 2,4-dimethoxybenzylamine (1.0 equiv) in ethanol at 0°C, forming N-(2,4-dimethoxybenzyl)oxamate ethyl ester.

- Step 2 : The ester undergoes transamidation with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine (1.0 equiv) under basic conditions (e.g., NaH or K2CO3).

Key Data :

Advanced Catalytic Methods

Recent advancements leverage transition-metal catalysts for sustainable synthesis.

Ruthenium-Catalyzed Dehydrogenative Coupling

A ruthenium pincer complex facilitates the coupling of ethylene glycol with amines, producing oxalamides and H2 gas.

Procedure :

- Step 1 : Ethylene glycol (2.0 equiv) and 2,4-dimethoxybenzylamine (1.0 equiv) are heated with [Ru(PNN)CO] catalyst (1 mol%) at 120°C for 24 hours.

- Step 2 : The intermediate reacts with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine under similar conditions.

Key Data :

Protection-Deprotection Strategies

Hydroxy and amine groups often require protection to prevent undesired side reactions.

Hydroxy Group Protection

The 2-hydroxyethyl moiety is protected as a tert-butyldimethylsilyl (TBS) ether before coupling.

Procedure :

- Protection : 2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine is treated with TBSCl (1.2 equiv) and imidazole (2.0 equiv) in DMF.

- Coupling : The protected amine reacts with N-(2,4-dimethoxybenzyl)oxalyl chloride.

- Deprotection : TBS groups are removed using tetrabutylammonium fluoride (TBAF).

Key Data :

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxalyl Chloride | 68–75% | Anhydrous, 0–25°C | High efficiency, short reaction time | Moisture-sensitive reagents |

| Diethyl Oxalate | 60–65% | Ethanol, 0–25°C | Mild conditions, scalable | Lower yields, ester byproducts |

| Ruthenium Catalysis | 55–60% | 120°C, 24 h | Sustainable, H2 byproduct | Requires specialized catalyst |

| Protection-Deprotection | 70–78% | Multi-step, TBAF | Prevents side reactions | Additional steps increase complexity |

Optimization and Challenges

- Regioselectivity : Sequential addition of amines ensures correct positioning. Using bulkier amines first (e.g., 2,4-dimethoxybenzylamine) minimizes steric hindrance.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may complicate purification.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is employed.

Q & A

Q. What advanced techniques enhance stability studies under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.